Diclofenac acyl-D-glucuronide Diclofenac acyl-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17960290
InChI: InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)
SMILES:
Molecular Formula: C20H19Cl2NO8
Molecular Weight: 472.3 g/mol

Diclofenac acyl-D-glucuronide

CAS No.:

Cat. No.: VC17960290

Molecular Formula: C20H19Cl2NO8

Molecular Weight: 472.3 g/mol

* For research use only. Not for human or veterinary use.

Diclofenac acyl-D-glucuronide -

Specification

Molecular Formula C20H19Cl2NO8
Molecular Weight 472.3 g/mol
IUPAC Name 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)
Standard InChI Key JXIKYYSIYCILNG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Diclofenac acyl-D-glucuronide (systematic IUPAC name: 1-O-[2-[(2',6'-dichlorophenyl)amino]phenylacetyl]-β-D-glucopyranuronic acid) is a β-D-glucuronide conjugate of diclofenac. Its molecular formula is C20H19Cl2NO8\text{C}_{20}\text{H}_{19}\text{Cl}_2\text{NO}_8, with a molecular weight of 472.3 g/mol . The structure comprises a diclofenac moiety (a phenylacetic acid derivative with two chlorine substituents) covalently linked to glucuronic acid via an acyl glycosidic bond (Figure 1).

Stereochemical and Conformational Properties

The β-configuration of the glucuronide linkage is critical for its metabolic stability and reactivity. X-ray crystallography and NMR studies reveal that the glucuronic acid adopts a 4C1^4\text{C}_1 chair conformation, with the acyl group positioned equatorially to minimize steric hindrance . This conformation facilitates interactions with hepatic transporters and enzymes, influencing its pharmacokinetic behavior.

Table 1: Key Physicochemical Properties of Diclofenac Acyl-D-Glucuronide

PropertyValueSource
Melting Point101–103°C
SolubilityDMSO (slight), Methanol (slight)
AppearanceWhite to light yellow solid
HygroscopicityHigh
LogP (Partition Coefficient)2.07

Biotransformation and Metabolic Pathways

Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)

Diclofenac undergoes Phase II metabolism primarily in the liver, where UGT enzymes (notably UGT2B7) catalyze the conjugation of its carboxylic acid group with glucuronic acid . This reaction produces the acyl glucuronide, which is subsequently excreted into bile or systemic circulation. Kinetic studies indicate a VmaxV_{\text{max}} of 12.3 nmol/min/mg and a KmK_m of 48.5 μM for human UGT2B7, underscoring its high affinity for diclofenac .

Reactivity and Protein Adduct Formation

Acyl glucuronides are inherently unstable under physiological conditions (pH 7.4, 37°C), undergoing hydrolysis, intramolecular acyl migration, and covalent binding to proteins. The half-life of diclofenac acyl-D-glucuronide in human plasma is approximately 1.2 hours, with adduct formation observed with serum albumin and hepatic proteins . These adducts are hypothesized to act as haptens, triggering immune-mediated toxicity .

Toxicological Mechanisms and In Vivo Evidence

Hepatotoxicity in Murine Models

A seminal study by Miyagawa et al. (2017) demonstrated that diclofenac acyl-D-glucuronide directly contributes to acute liver injury in mice . Key findings include:

  • Plasma Alanine Aminotransferase (ALT) Elevation: Mice administered diclofenac alone exhibited a 3.5-fold increase in ALT levels at 6 hours post-dose, whereas pretreatment with the UGT inhibitor (−)-borneol reduced ALT by 58% .

  • Neutrophil Infiltration: Immunohistochemistry revealed a 70% decrease in myeloperoxidase-positive cells (neutrophils) in borneol-pretreated mice, correlating with reduced hepatic expression of chemokines CXCL1 and CXCL2 .

  • Reactive Oxygen Species (ROS) Production: The glucuronide metabolite increased mitochondrial ROS generation in hepatocytes by 2.1-fold, as measured by dichlorofluorescein fluorescence .

Innate Immune Activation

Diclofenac acyl-D-glucuronide upregulates Toll-like receptor 4 (TLR4) signaling in Kupffer cells, leading to NF-κB-mediated transcription of pro-inflammatory cytokines. In vitro assays using THP-1 macrophages showed a 4.3-fold increase in IL-1β secretion upon exposure to the metabolite .

Analytical Methods for Detection and Quantification

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Modern workflows employ reversed-phase C18 columns (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 μm) with a gradient elution of 0.1% formic acid in acetonitrile/water. The metabolite is detected in negative ion mode, exhibiting a precursor ion at m/z 472.1 → 294.0 (collision energy: 25 eV) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR (600 MHz, DMSO-d6d_6) assignments include:

  • δ 5.32 (d, J = 7.8 Hz, H-1 of glucuronic acid)

  • δ 7.45–7.12 (m, aromatic protons from dichlorophenyl group) .

Clinical Implications and Therapeutic Monitoring

Risk Factors for Toxicity

Patients with polymorphisms in UGT2B7 (e.g., rs7668258) exhibit 40% lower glucuronidation capacity, leading to prolonged systemic exposure to the reactive metabolite . Concurrent use of UGT inhibitors (e.g., probenecid) exacerbates this risk, necessitating dose adjustments in vulnerable populations.

Biomarker Development

Urinary 8-iso-prostaglandin F2α_{2\alpha}, a marker of oxidative stress, correlates strongly with plasma diclofenac acyl-D-glucuronide levels (r = 0.78, p < 0.001) . Monitoring this biomarker could enable early detection of incipient hepatotoxicity.

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